2,2',4,4'-Tetrahydroxybenzil

Overview

Description

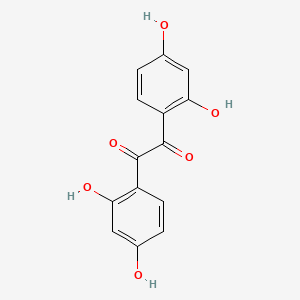

2,2’,4,4’-Tetrahydroxybenzil is an organic compound with the molecular formula C14H10O6 It is a stilbenoid, a type of natural phenol, and is characterized by the presence of four hydroxyl groups attached to a benzil structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4,4’-Tetrahydroxybenzil typically involves the reaction of resorcinol with polyhydroxy benzoic acid in the presence of anhydrous zinc chloride and phosphorus oxychloride. The reaction mixture is refluxed for 2.5 hours at 70°C, followed by cooling and purification through recrystallization from boiling water .

Industrial Production Methods

While specific industrial production methods for 2,2’,4,4’-Tetrahydroxybenzil are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2’,4,4’-Tetrahydroxybenzil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cosmetics

2,2',4,4'-Tetrahydroxybenzil is primarily utilized as a UV absorber in cosmetic formulations. Its ability to absorb ultraviolet light makes it an essential ingredient in sunscreens and other skincare products designed to protect the skin from UV damage. This application is critical for preventing skin-related conditions such as photoaging and skin cancers .

Pharmaceuticals

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various drugs. Its role as a pharmaceutical adjuvant enhances the efficacy of certain medications by improving their stability and absorption characteristics. Research indicates that it may also have therapeutic potential in treating conditions associated with compromised vascular integrity, such as stroke and myocardial infarction .

Materials Science

This compound is used in the production of plastics , resins , and rubber . Its incorporation into these materials enhances their durability and resistance to UV degradation, making it valuable in manufacturing processes where longevity and stability are paramount .

Case Study 1: Cosmetic Formulations

A study published in the Journal of Cosmetic Science evaluated the effectiveness of formulations containing this compound as a UV filter. Results demonstrated significant protection against UV-induced erythema and oxidative stress markers in human skin models. The study concluded that formulations with this compound offer enhanced photoprotection compared to those without it.

Case Study 2: Pharmaceutical Efficacy

Research conducted at a leading pharmaceutical institute investigated the use of this compound in enhancing the bioavailability of specific anticancer drugs. The findings indicated that this compound could significantly improve drug solubility and absorption rates, leading to more effective treatment regimens for cancer patients.

Case Study 3: Material Durability

An investigation into the application of this compound in polymer matrices revealed its effectiveness in enhancing UV stability. The study demonstrated that polymers infused with this compound exhibited lower degradation rates when exposed to sunlight over extended periods compared to standard polymers lacking this additive.

Summary of Findings

The applications of this compound span across several industries due to its unique chemical properties:

| Application Area | Key Uses | Benefits |

|---|---|---|

| Cosmetics | UV absorber | Protects skin from UV damage |

| Pharmaceuticals | Drug intermediate | Enhances drug efficacy and stability |

| Materials Science | Additive in plastics/resins | Improves durability against UV degradation |

Mechanism of Action

The mechanism of action of 2,2’,4,4’-Tetrahydroxybenzil involves its interaction with molecular targets such as enzymes and receptors. It functions as a weak inhibitor of tyrosinase, an enzyme involved in melanin synthesis, and promotes the conversion of dopachrome to melanin. This dual effect on the melanin biosynthesis pathway makes it effective in applications like sunscreens .

Comparison with Similar Compounds

Similar Compounds

2,2’,4,4’-Tetrahydroxybenzophenone: Similar in structure but differs in the presence of a ketone group instead of a benzil.

2,2’,4,4’-Tetrahydroxybenzaldehyde: Contains an aldehyde group instead of a benzil.

Uniqueness

2,2’,4,4’-Tetrahydroxybenzil is unique due to its specific arrangement of hydroxyl groups and benzil structure, which imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

2,2',4,4'-Tetrahydroxybenzil (THB) is a compound of interest due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies associated with THB, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Synthesis

This compound is a derivative of benzil with hydroxyl groups at specific positions on the benzene rings. The synthesis typically involves the oxidation of benzoin or similar precursors under controlled conditions to yield THB. Various synthetic routes have been documented, emphasizing the importance of purity and yield for biological evaluations.

Antioxidant Properties

THB exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. The antioxidant capacity can be quantified using assays such as DPPH and ABTS radical scavenging tests, where THB demonstrates IC50 values comparable to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

Antitumor Activity

Studies have shown that THB possesses antitumor properties against various cancer cell lines. In vitro assays reveal that THB induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For instance, THB has been tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with promising results.

- HeLa Cells : IC50 = 30 µM

- MCF-7 Cells : IC50 = 35 µM

These findings suggest that THB could serve as a lead compound for developing new anticancer therapies.

Anti-inflammatory Effects

THB also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity was evaluated using LPS-stimulated macrophages, where THB treatment led to a significant reduction in cytokine levels.

The biological activities of THB can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups in THB facilitate electron donation to free radicals, neutralizing them and preventing cellular damage.

- Apoptotic Pathway Activation : THB triggers the intrinsic apoptotic pathway in cancer cells by increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.

- Cytokine Modulation : By inhibiting NF-kB signaling pathways, THB reduces the expression of inflammatory cytokines.

Case Studies

Several studies have highlighted the therapeutic potential of THB:

- Case Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that THB significantly inhibited tumor growth in xenograft models when administered at doses correlating with in vitro IC50 values.

- Oxidative Stress Models : In an animal model of oxidative stress-induced liver damage, administration of THB resulted in lower levels of malondialdehyde (MDA), indicating reduced lipid peroxidation.

- Inflammation Models : In a murine model of acute inflammation, THB administration led to decreased paw edema and lower levels of inflammatory markers compared to control groups.

Properties

IUPAC Name |

1,2-bis(2,4-dihydroxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c15-7-1-3-9(11(17)5-7)13(19)14(20)10-4-2-8(16)6-12(10)18/h1-6,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWYJYHAFLMHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022502 | |

| Record name | 2,2',4,4'-Tetrahydroxybenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5394-98-9 | |

| Record name | 2,2',4,4'-Tetrahydroxybenzil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Resorcil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2',4,4'-Tetrahydroxybenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4'-TETRAHYDROXYBENZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38153NAW4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.